![molecular formula C24H27N3O4S B6518869 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide CAS No. 932970-33-7](/img/structure/B6518869.png)
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide
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Overview
Description
“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide” is a complex organic compound. Its exact properties and applications are not widely documented in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the available literature. More research would be needed to fully understand these properties .Scientific Research Applications
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly against aluminium-induced neurotoxicity . The compound was found to be effective in ameliorating the alterations induced by aluminium chloride on behavioural and neurochemical indices . It was also found to prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . AChEIs are used in the treatment of Alzheimer’s disease and other dementias .
Treatment of Alzheimer’s Disease
The compound has been associated with the treatment of Alzheimer’s disease . Alzheimer’s disease is a complex neurodegenerative disorder characterized by progressive memory loss and cognitive impairment .
Antioxidant Activity
The compound has been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Pharmacological Activity
Piperazine derivatives, such as this compound, have been found to exhibit diverse pharmacological activity . This includes antifungal, antipsychotic, antimicrobial, antioxidant, antimalarial, and anti-HIV protease activity .
Therapeutic Approach for Various Disorders
Activation or blockade of receptors by compounds like this one is a major therapeutic approach for the treatment of numerous disorders . These include cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Functionalization of Pyrazolylvinyl Ketones
The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
The compound can be used to prepare cyclic amine substituted Tröger’s base derivatives .
Safety and Hazards
Future Directions
The future directions for research on this compound could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor (AChEI) . By binding to AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This leads to an increase in the concentration of acetylcholine at nerve endings, promoting enhanced cholinergic neurotransmission .
Biochemical Pathways
The compound’s action on the cholinergic system affects several biochemical pathways. It can prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes (GST, GPx, GR, and GSH) that may be altered due to neurotoxic effects . These changes contribute to the compound’s neuroprotective potential .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties
Result of Action
The compound’s action results in improved short-term memory and reduced anxiety levels in animal models . It also attenuates the neurotoxic effects of certain agents, as shown by improved performance in behavioral tests and lowered AChE activity . These results support the compound’s potential use in alleviating neurotoxic effects .
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-31-23-12-5-4-11-22(23)26-14-16-27(17-15-26)32(29,30)18-13-25-24(28)21-10-6-8-19-7-2-3-9-20(19)21/h2-12H,13-18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTZYUWUTAEBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide |
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